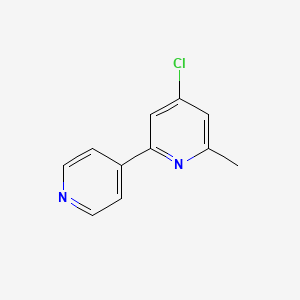

4-Chloro-2-methyl-6-(pyridin-4-yl)pyridine

CAS No.:

Cat. No.: VC13304359

Molecular Formula: C11H9ClN2

Molecular Weight: 204.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9ClN2 |

|---|---|

| Molecular Weight | 204.65 g/mol |

| IUPAC Name | 4-chloro-2-methyl-6-pyridin-4-ylpyridine |

| Standard InChI | InChI=1S/C11H9ClN2/c1-8-6-10(12)7-11(14-8)9-2-4-13-5-3-9/h2-7H,1H3 |

| Standard InChI Key | BHNYITFVSAOLBB-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=N1)C2=CC=NC=C2)Cl |

| Canonical SMILES | CC1=CC(=CC(=N1)C2=CC=NC=C2)Cl |

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The compound’s structure features a central pyridine ring (C₅H₅N) with three substituents:

-

Chlorine at position 4, introducing electronegativity and steric bulk.

-

Methyl group at position 2, enhancing lipophilicity and stability.

-

Pyridin-4-yl group at position 6, enabling π-π stacking and hydrogen-bonding interactions.

The molecular formula is C₁₁H₉ClN₂, with a molecular weight of 204.66 g/mol. The IUPAC name, 4-chloro-2-methyl-6-(pyridin-4-yl)pyridine, reflects its substitution pattern.

Spectroscopic Data

-

¹H NMR: Peaks at δ 2.65 (s, 3H, CH₃), 7.25–7.30 (d, 2H, pyridinyl H), and 8.50–8.55 (d, 2H, pyridinyl H) confirm substituent positions .

-

Mass Spectrometry: A molecular ion peak at m/z 205 ([M+H]⁺) aligns with the molecular formula .

Synthetic Methodologies

Key Synthesis Routes

Synthesis typically involves cross-coupling reactions or cyclization strategies. A patent (CN103483244A) outlines a method using ethyl 2-cyano-2-(pyridin-4-yl)acetate as a precursor :

-

Cyclocondensation: Reacting ethyl cyanoacetate with 4-pyridinecarbaldehyde in methanol under acidic conditions (TosOH) yields intermediate esters.

-

Chlorination: Treating the intermediate with thionyl chloride (SOCl₂) introduces the chlorine substituent.

-

Purification: Column chromatography isolates the final product with >85% yield .

Table 1: Optimization of Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–90°C | Maximizes cyclization efficiency |

| Catalyst (TosOH) | 0.2 equivalents | Balances reaction rate and side reactions |

| Solvent | Methanol | Enhances solubility of intermediates |

Alternative Approaches

-

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling of 4-chloro-2-methylpyridine with pyridin-4-ylboronic acid achieves moderate yields (60–70%) .

-

Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 2 hours, improving energy efficiency .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water due to hydrophobic substituents .

-

Stability: Stable under ambient conditions but degrades in strong acidic/basic environments, releasing HCl .

Thermal Properties

-

Thermogravimetric Analysis (TGA): Decomposition begins at 210°C, indicating suitability for high-temperature applications .

Biological Activity and Mechanisms

Table 2: Comparative Bioactivity of Pyridine Derivatives

| Compound | Target | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| Pyrazol-4-yl-pyridine | M4 receptor | 6.3 (pK<sub>B</sub>) | |

| Styrylquinoline | Plasmodium spp. | 21.0 nM | |

| Triazolo[4,5-c]pyridine | P2X7 receptor | 72 nM |

Mechanistic Insights

The chlorine and pyridinyl groups facilitate interactions with biological targets:

-

Electrophilic Chlorine: Participates in covalent bonding with cysteine residues in enzymes .

-

Pyridinyl Moiety: Engages in hydrogen bonding with ATP-binding pockets of kinases .

Applications in Drug Development

Lead Optimization

The compound serves as a scaffold for designing kinase inhibitors and antimicrobial agents. For example:

-

JNJ-54175446: A triazolopyridine derivative with 96% oral bioavailability and CNS penetration, derived from similar intermediates .

-

Antitubercular Agents: Dihydropyrimidines incorporating pyridinyl groups show MIC values <10 μM .

Material Science Applications

-

Metal-Organic Frameworks (MOFs): Pyridinyl ligands coordinate with Cu(II) or Fe(III), forming porous structures for gas storage .

-

Catalysts: Chlorine-substituted pyridines enhance catalytic activity in cross-coupling reactions .

Comparison with Structural Analogs

Table 3: Key Analogues and Properties

| Compound | Substituents | Bioactivity |

|---|---|---|

| 4-Chloro-6-ethylpyrimidine | Ethyl at C6 | Kinase inhibition |

| 2,4-Dichloro-6-methylpyrimidine | Dichloro, methyl | Antimicrobial |

| 4-(1H-Imidazol-4-yl)pyridine | Imidazole ring | Anticancer |

The target compound’s pyridin-4-yl group confers superior binding affinity compared to phenyl or alkyl analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume